2-[[4-Chloro-3-(trifluoromethyl)phenyl](methylsulfonyl)amino]butanoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring substituted with a chloro group, a trifluoromethyl group, and a methylsulfonyl group. This phenyl ring is further connected to a butanoic acid moiety through an amino linkage. The exact spatial arrangement of these groups would depend on the specific synthesis conditions .Chemical Reactions Analysis
As a complex organic molecule, “2-[4-Chloro-3-(trifluoromethyl)phenylamino]butanoic acid” could potentially undergo a variety of chemical reactions. The presence of the amino and carboxylic acid groups could allow for reactions such as amide bond formation, while the aromatic ring could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-[4-Chloro-3-(trifluoromethyl)phenylamino]butanoic acid” would depend on its specific molecular structure. For instance, the presence of polar groups such as the carboxylic acid could confer solubility in polar solvents .Scientific Research Applications
Antimicrobial and Antifungal Activity
- Synthesis and Antimicrobial Activity : A study explored derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, leading to compounds that exhibited good antimicrobial activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, and antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Synthesis of Derivatives
- Novel Derivatives Synthesis : Research has led to the creation of a range of new 2-substituted 3-(trifluoromethyl)quinoxalines, including derivatives that involve methylsulfonyl groups (Didenko et al., 2015).
Bioreductive Processes
- Cancer Drug Development : An investigation into the synthesis of 4-{p-[bis-(2-chloroethyl)amino]phenyl}butanoic acid N-oxide, related to the anti-cancer drug chlorambucil, shows the potential application in cancer treatment (Mann & Shervington, 1991).
Mutagenicity Studies
- Food Mutagen Analysis : A study on 2-Chloro-4-(methylthio)butanoic acid, a compound similar in structure, was identified as a direct-acting mutagen and suspected gastric carcinogen, highlighting its relevance in food safety research (Jolivette et al., 1998).
Biotransformation and Metabolism
- Species Differences in Metabolism : Research into 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, a structurally related compound, revealed significant differences in metabolism across species, important for drug development and toxicology studies (Pottier et al., 1978).
Chemical Reactions and Applications
- Reactions of Sulfones : The study of reactions involving sulfones, including 2-aminophenylsulfonylacetic acid, provides insights into chemical processes relevant for pharmaceutical and organic chemistry (Shaw & Miller, 1970).
Synthesis of Glufosinate
- Glufosinate Synthesis : A study demonstrated the synthesis of Glufosinate, a compound related to 2-[4-Chloro-3-(trifluoromethyl)phenylamino]butanoic acid, showcasing its potential in agrochemical applications (Sakakura et al., 1991).
Future Directions
Future research could explore the synthesis, characterization, and potential applications of “2-[4-Chloro-3-(trifluoromethyl)phenylamino]butanoic acid”. This could include studies on its reactivity, its interactions with biological systems, and its potential uses in fields such as medicinal chemistry .
Properties
IUPAC Name |
2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO4S/c1-3-10(11(18)19)17(22(2,20)21)7-4-5-9(13)8(6-7)12(14,15)16/h4-6,10H,3H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFWELCOJPNKEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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